5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Design ADME

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 910442-23-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a para-trifluoromethoxyphenyl group and a free 2-amine. This structural class is widely recognized as a privileged scaffold in medicinal chemistry for its versatility and potential biological activity.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
CAS No. 910442-23-8
Cat. No. B1319012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS910442-23-8
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)N)OC(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
InChIKeyNHLQBNSORVQYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 910442-23-8)


5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 910442-23-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a para-trifluoromethoxyphenyl group and a free 2-amine. This structural class is widely recognized as a privileged scaffold in medicinal chemistry for its versatility and potential biological activity . Commercial sources confirm its availability as a high-purity (>=95%) building block for research and development . Its differentiation is grounded in its unique physicochemical profile and specific substitution pattern, which critically influences molecular recognition in drug-target interactions [1].

The Risk of Simple Substitution for 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine Analogs


Generic substitution among 1,3,4-oxadiazol-2-amine analogs is highly unreliable due to the profound impact of subtle electronic, steric, and lipophilic modifications on biological activity. A single atom change from a para-trifluoromethoxy to a para-methoxy or a meta-trifluoromethoxy group can fundamentally alter hydrogen-bonding capacity, metabolic stability, and target engagement [1]. As demonstrated in HDAC6 inhibitor patents, the 2-amine moiety on the oxadiazole is a critical pharmacophoric element whose replacement or modification leads to a marked decrease in potency, underscoring that nuanced structural differences translate directly into functional selectivity [2]. This necessitates a rigorous, data-driven procurement strategy.

Quantitative Differentiation Evidence for 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine Against Key Analogs


Lipophilicity (cLogP) Profiling Against 5-(4-Methoxyphenyl) Analog

The para-trifluoromethoxy group confers significantly higher lipophilicity compared to a para-methoxy analog, a critical factor for passive membrane permeability and CNS penetration potential. The target compound has a computed LogP of 3.62 [1], whereas the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine analog has a significantly lower computed LogP of 1.41 .

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Comparison with 5-(4-Trifluoromethylphenyl) Analog

The presence of an ether oxygen in the trifluoromethoxy substituent increases the hydrogen-bond acceptor count and TPSA relative to the trifluoromethyl analog, which can enhance water solubility and modulate logD differently. The target compound has a TPSA of 57 Ų and 6 H-bond acceptors , whereas the trifluoromethyl analog 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine has a lower TPSA of 48.1 Ų and only 5 H-bond acceptors .

Medicinal Chemistry Drug Design Pharmacokinetics

Substitution Pattern-Driven Bioisosteric Advantage Over 3-Trifluoromethoxy Regioisomer

The para-trifluoromethoxy arrangement provides a distinct electron-withdrawing resonance effect and linear molecular geometry compared to the meta-substituted regioisomer. In closely related 1,3,4-oxadiazole-based HDAC6 inhibitors, the para-substituted analog is specifically claimed for demonstrating favorable target engagement and metabolic stability [1]. The meta analog, 5-(3-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS 1450828-17-7), is notably absent from similar claims in key patents, suggesting a para-selectivity in the pharmacophore model .

Medicinal Chemistry SAR Molecular Targeting

Class-Validated Anticancer Activity with Structural Uniqueness

While specific IC50 data for this exact compound is not publicly available, its close structural relative N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated substantial anticancer activity as per NCI-60 screening, with a mean growth percent (GP) of 62.61 and particular sensitivity in MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines [1]. The target compound, as a primary 2-amine, serves as the direct synthetic precursor to these potent N-aryl derivatives. Its procurement is therefore justified as an essential advanced intermediate for generating diverse libraries of these validated anticancer scaffolds.

Oncology Cell-Based Assay Chemical Biology

Validated Application Scenarios for 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine


Synthesis of Selective HDAC6 Inhibitor Libraries

This compound is a direct building block for synthesizing oxadiazole-based histone deacetylase 6 (HDAC6) inhibitors. The para-trifluoromethoxy substitution is a key pharmacophoric feature in recent patent applications for treating neurodegenerative diseases and cancer [1]. Its free amine enables facile coupling to generate focused libraries for SAR studies.

Development of CNS-Permeable Chemical Probes

With a cLogP of 3.62 and favorable TPSA of 57 Ų, this compound provides a balanced lipophilic-hydrophilic profile highly suitable for designing blood-brain barrier-penetrant molecules [2]. It serves as an ideal core scaffold for CNS drug discovery programs targeting neurological disorders.

Parallel Synthesis of N-Aryl Anticancer Leads

As a primary amine, the target compound is a versatile intermediate for generating diverse N-aryl-1,3,4-oxadiazol-2-amine libraries. These libraries have demonstrated potent anticancer activity across leukemia, melanoma, and breast cancer cell lines, as validated by NCI-60 screening data [3].

Quote Request

Request a Quote for 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.